S-Trityl Fmoc-D-N-Methyl-cysteine
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Overview
Description
S-Trityl Fmoc-D-N-Methyl-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a trityl group (triphenylmethyl) and an Fmoc (fluorenylmethyloxycarbonyl) group, which are used as protecting groups in peptide synthesis. The trityl group protects the thiol side chain of cysteine, while the Fmoc group protects the amino group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Trityl Fmoc-D-N-Methyl-cysteine typically involves the protection of the cysteine thiol group with a trityl group and the amino group with an Fmoc group. The trityl group can be removed from the cysteine side chain with trifluoroacetic acid (TFA), leaving an unprotected thiol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
S-Trityl Fmoc-D-N-Methyl-cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl and Fmoc groups can be substituted under specific conditions to expose the reactive thiol and amino groups
Common Reagents and Conditions
Oxidation: Iodine in methanol is commonly used to remove the trityl group and form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: TFA is used to remove the trityl group, while piperidine is used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include free thiol groups, disulfide bonds, and deprotected amino groups, which are essential for further peptide synthesis and modifications .
Scientific Research Applications
S-Trityl Fmoc-D-N-Methyl-cysteine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the synthesis of disulfide-rich peptides.
Medicine: Potential use in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications .
Mechanism of Action
The mechanism of action of S-Trityl Fmoc-D-N-Methyl-cysteine involves the protection and deprotection of functional groups during peptide synthesis. The trityl group protects the thiol group of cysteine, preventing unwanted reactions, while the Fmoc group protects the amino group. Upon removal of these protecting groups, the reactive thiol and amino groups are exposed, allowing for further chemical modifications and peptide elongation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Cys(Trt)-OH: Similar in structure but lacks the N-methyl group.
Fmoc-Cys(Trt)-OH: The L-isomer of the compound, used in similar applications .
Uniqueness
S-Trityl Fmoc-D-N-Methyl-cysteine is unique due to the presence of the N-methyl group, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific peptide synthesis applications where the N-methyl group provides additional steric hindrance or electronic effects .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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